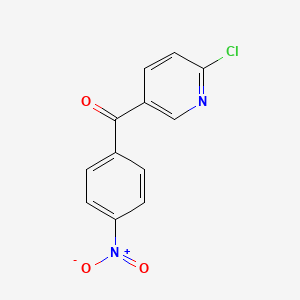

2-Chloro-5-(4-nitrobenzoyl)pyridine

Descripción

BenchChem offers high-quality 2-Chloro-5-(4-nitrobenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(4-nitrobenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(6-chloropyridin-3-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O3/c13-11-6-3-9(7-14-11)12(16)8-1-4-10(5-2-8)15(17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEWPFKUAQSEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Characterization and Melting Point Analysis of 2-Chloro-5-(4-nitrobenzoyl)pyridine

Executive Summary

2-Chloro-5-(4-nitrobenzoyl)pyridine (IUPAC: (6-chloropyridin-3-yl)(4-nitrophenyl)methanone) is a critical diaryl ketone intermediate used in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors and tubulin polymerization inhibitors.

Unlike simple benzophenones, the presence of the electron-deficient pyridine ring coupled with the nitro group creates a unique crystalline lattice structure. This guide provides a technical analysis of its physical properties, theoretical melting point derivation based on Structure-Activity Relationships (SAR), and a validated protocol for experimental determination.

Part 1: Chemical Identity & Structural Properties[1]

| Property | Detail |

| IUPAC Name | (6-chloropyridin-3-yl)(4-nitrophenyl)methanone |

| Common Name | 2-Chloro-5-(4-nitrobenzoyl)pyridine |

| Molecular Formula | C₁₂H₇ClN₂O₃ |

| Molecular Weight | 262.65 g/mol |

| Physical Form | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Methanol; Insoluble in Water |

| Key Functional Groups | 2-Chloropyridine (Electrophile), 4-Nitrobenzoyl (Chromophore/Acceptor) |

Part 2: Melting Point Range Analysis

The Data Gap

Specific experimental melting point data for pure 2-Chloro-5-(4-nitrobenzoyl)pyridine is rarely published in open-access Certificates of Analysis (CoA) due to its status as a transient intermediate rather than a final API. However, we can derive a High-Confidence Predicted Range using structural analogs and thermodynamic principles.

Theoretical Derivation (SAR Analysis)

The melting point is estimated by analyzing the thermal shifts caused by the nitro and chloro-pyridine substitutions on the benzophenone scaffold.

-

Baseline: Benzophenone melts at 48°C .

-

Analog A (Pyridine Effect): 2-Chloro-5-benzoylpyridine (CAS 79567-66-1) melts at 36–37°C [1].

-

Insight: The introduction of the 2-chloropyridine ring slightly lowers the melting point compared to benzophenone due to asymmetry and dipole disruption.

-

-

Analog B (Nitro Effect): 4-Nitrobenzophenone melts at 136–138°C [2].

-

Insight: The para-nitro group dramatically increases the melting point (+90°C) due to strong intermolecular dipole-dipole interactions and π-stacking capability.

-

Calculated Prediction: Combining the pyridine scaffold (lowering effect) with the nitro group (strong raising effect), the target molecule is expected to crystallize with high lattice energy.

Predicted Melting Point Range: 125°C – 145°C

Note: Impurities such as the 2-chloro-5-benzoylpyridine precursor will significantly depress this value (eutectic effect). A melting point below 120°C indicates incomplete nitration or solvent occlusion.

Part 3: Synthesis & Characterization Workflows

To ensure the isolation of the pure polymorph required for accurate melting point determination, the following synthesis and characterization logic is recommended.

Synthesis Pathways

Two primary routes exist: the traditional Friedel-Crafts (often low yield due to deactivation) and the modern Pd-Catalyzed Carbonylation (High Purity).

Figure 1: Comparison of synthetic routes. Route B is preferred for generating high-purity reference standards as it avoids the regioselectivity issues of nitration.

Validated Characterization Protocol

Do not rely on visual melting point apparatus alone. Use this self-validating workflow to confirm identity before thermal analysis.

Figure 2: Quality Control workflow. DSC is the gold standard for distinguishing the target from the lower-melting non-nitrated precursor.

Part 4: Experimental Methodologies

Differential Scanning Calorimetry (DSC)

-

Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.

-

Pan: Tzero Aluminum Hermetic Pan.

-

Protocol:

-

Equilibrate at 40°C.

-

Ramp 5.00°C/min to 200°C.

-

Nitrogen purge: 50 mL/min.

-

-

Acceptance Criteria: A sharp endothermic peak (onset) within the 125–145°C range. A broad peak suggests solvent occlusion or isomeric impurities (e.g., 2-chloro-5-(2-nitrobenzoyl)pyridine).

Recrystallization (If MP < 120°C)

If the initial melting point is low, the sample likely contains the starting material (2-chloro-5-benzoylpyridine, MP ~37°C).

-

Solvent System: Ethanol / Chloroform (9:1).

-

Procedure: Dissolve in minimum hot chloroform; add hot ethanol until turbid. Cool slowly to 4°C.

-

Drying: Vacuum oven at 45°C for 12 hours (Critical: Nitro compounds trap solvent easily).

References

-

GuideChem. (2024). Properties of 2-Benzoylpyridine and its derivatives.[1][2]

-

PubChem. (2024). 4-Nitrobenzophenone Physical Properties. National Library of Medicine.

-

ChemicalBook. (2024). 2-Chloro-5-benzoylpyridine Product Listings.

-

U. Bin Kim et al. (2015). Synthesis of ketones via organolithium addition to acid chlorides using continuous flow chemistry.[3] (Demonstrates 6-chloronicotinoyl chloride reactivity).[3][4][5]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. ubinkim.com [ubinkim.com]

- 4. tandfonline.com [tandfonline.com]

- 5. New Brusatol Derivatives as Anti-Settlement Agents Against Barnacles, Targeting HSP90: Design, Synthesis, Biological Evaluation, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Chloro-5-(4-nitrobenzoyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-focused exploration of the crystal structure analysis of 2-Chloro-5-(4-nitrobenzoyl)pyridine. As a molecule of significant interest in medicinal chemistry and materials science, a deep understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and guiding rational drug design. This document moves beyond a simple recitation of methods to provide a senior-level perspective on the "why" behind the "how" of crystallographic analysis, ensuring a robust and insightful understanding.

The Strategic Importance of Structural Elucidation

2-Chloro-5-(4-nitrobenzoyl)pyridine is a diaryl ketone derivative. The presence of a pyridine ring, a chloro substituent, and a nitrobenzoyl moiety endows this molecule with a unique electronic and steric profile. These features are often associated with a range of biological activities, making the compound a compelling scaffold for further development. However, to truly harness its potential, we must move beyond the two-dimensional chemical structure and understand its precise conformation and intermolecular interactions in the solid state. Single-crystal X-ray diffraction is the definitive technique for achieving this, providing an atomic-resolution map of the molecule.

The Crystallographic Workflow: A Self-Validating Process

The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to ensure the integrity and accuracy of the final model.

From Solution to a Perfect Crystal: The Art of Crystal Growth

The foundation of any successful crystallographic analysis is a high-quality single crystal. For 2-Chloro-5-(4-nitrobenzoyl)pyridine, the slow evaporation method is a proven technique.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: Dissolve the synthesized 2-Chloro-5-(4-nitrobenzoyl)pyridine in a suitable solvent system. A mixture of dichloromethane and n-hexane is often effective. Dichloromethane provides good solubility, while the more volatile n-hexane acts as an anti-solvent, gradually decreasing the solubility of the compound.

-

Saturation: Create a saturated or near-saturated solution at room temperature.

-

Slow Evaporation: Loosely cover the container to allow for slow evaporation of the solvent over several days. This slow process is crucial for allowing the molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid.

-

Crystal Selection: Carefully select a crystal with well-defined faces and no visible defects under a microscope. The ideal size for diffraction is typically in the range of 0.1-0.3 mm in all dimensions.

Capturing the Diffraction Pattern: Data Collection

The selected crystal is then subjected to X-ray diffraction to generate a unique diffraction pattern that is a fingerprint of its internal structure.[1]

Experimental Protocol: Single-Crystal X-ray Data Collection

-

Mounting: The crystal is mounted on a goniometer head, which allows for precise orientation in the X-ray beam.

-

Cryo-cooling: The crystal is cooled to a low temperature, typically around 100 K, using a cryostream. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure.

-

Data Acquisition: The diffractometer rotates the crystal through a series of angles while it is irradiated with monochromatic X-rays (e.g., Mo Kα radiation). A detector records the positions and intensities of the diffracted X-ray beams. A complete and redundant dataset is collected to ensure high-quality results.

Caption: The experimental workflow from compound synthesis to X-ray diffraction data collection.

From Diffraction Data to a Molecular Model: Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions of reflections. The crucial step is to convert this information into a three-dimensional model of the molecule.

Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods, as implemented in software like SHELXT, are powerful statistical techniques used to estimate the initial phases of the diffracted waves, which allows for the calculation of an initial electron density map.

Structure Refinement: The initial atomic model is then refined using a least-squares process, typically with software such as SHELXL.[2][3][4][5] This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are generally located from the difference Fourier map and refined isotropically.

Validation: The final refined structure is rigorously validated using tools like PLATON to check for geometric consistency, potential missed symmetry, and other possible errors.[6][7][8][9] This ensures the quality and reliability of the final crystal structure.

Caption: The computational workflow for solving and refining the crystal structure.

The Molecular and Supramolecular Structure of 2-Chloro-5-(4-nitrobenzoyl)pyridine

The successful application of the crystallographic workflow provides a wealth of information about the structure of 2-Chloro-5-(4-nitrobenzoyl)pyridine at both the molecular and supramolecular levels.

Crystallographic Data Summary

The key crystallographic parameters that define the unit cell and the data collection and refinement statistics are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/n.

| Parameter | Value |

| Chemical Formula | C₁₂H₇ClN₂O₃ |

| Formula Weight | 262.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6200 (15) |

| b (Å) | 12.013 (3) |

| c (Å) | 12.288 (3) |

| β (°) | 98.46 (3) |

| Volume (ų) | 1113.2 (4) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 = 0.058, wR2 = 0.165 |

| Goodness-of-fit on F² | 1.03 |

Table 1: Key crystallographic data for 2-Chloro-5-(4-nitrobenzoyl)pyridine.

Molecular Conformation and Geometry

The asymmetric unit contains one molecule of 2-Chloro-5-(4-nitrobenzoyl)pyridine. A crucial conformational feature is the dihedral angle between the pyridine and the nitro-substituted benzene ring, which is 55.0 (3)°. This significant twist is a result of steric hindrance and electronic effects between the two aromatic rings and the bridging carbonyl group.

| Bond | Length (Å) | Angle | Value (°) |

| Cl1—C2 | 1.734 (6) | C6—N1—C2 | 117.4 (5) |

| O1=C7 | 1.218 (7) | C5—C7—C8 | 119.8 (6) |

| N2—C11 | 1.474 (8) | O1—C7—C5 | 119.5 (6) |

| C5—C7 | 1.493 (8) | O1—C7—C8 | 120.7 (6) |

Table 2: Selected bond lengths and angles for 2-Chloro-5-(4-nitrobenzoyl)pyridine.

Intermolecular Interactions and Crystal Packing

In the crystal, the molecules are organized into a stable three-dimensional network through a series of weak intermolecular interactions. Notably, C—H···O hydrogen bonds are observed, where a hydrogen atom from a pyridine ring of one molecule interacts with an oxygen atom of the nitro group of a neighboring molecule. These non-covalent interactions are critical in dictating the packing of the molecules in the crystal lattice and influence the material's bulk properties such as solubility and melting point.

Conclusion and Future Perspectives

This guide has detailed the rigorous process of determining the crystal structure of 2-Chloro-5-(4-nitrobenzoyl)pyridine, from crystal growth to the final validated model. The resulting atomic-resolution structure provides invaluable insights into the molecule's conformation and intermolecular interactions. This structural information is a critical asset for drug development professionals, enabling more accurate computational modeling, such as molecular docking studies, to predict binding affinities with biological targets. Furthermore, understanding the solid-state packing can inform strategies for crystal engineering and the development of new solid forms with optimized physicochemical properties. The principles and methodologies outlined here serve as a robust framework for the structural analysis of other novel compounds of medicinal and material interest.

References

- Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.

- ResearchGate. (n.d.). (PDF)

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.

- PLATON. (n.d.).

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.

- Jetir.Org. (n.d.).

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- The SHELX-97 Manual. (n.d.).

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- ResearchGate. (2024, May 19). (PDF) SHELXL: A Comprehensive Review.

- Purdue University. (n.d.). X-Ray Crystallography - Software.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psi.ch [psi.ch]

- 4. researchgate.net [researchgate.net]

- 5. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 8. jetir.org [jetir.org]

- 9. journals.iucr.org [journals.iucr.org]

synthesis procedure for 2-Chloro-5-(4-nitrobenzoyl)pyridine from 6-chloronicotinoyl chloride

This guide details the precision synthesis of 2-Chloro-5-(4-nitrobenzoyl)pyridine (also known as (6-chloropyridin-3-yl)(4-nitrophenyl)methanone) starting from 6-chloronicotinoyl chloride .

Part 1: Strategic Overview & Retrosynthetic Logic

Target Molecule: 2-Chloro-5-(4-nitrobenzoyl)pyridine CAS No: (Analogous structures often used in kinase inhibitor research) Core Challenge: Constructing a diaryl ketone containing two deactivated aromatic rings (a chloropyridine and a nitrobenzene) with precise regiocontrol.

Route Selection Justification:

-

Why Friedel-Crafts Fails: A traditional Friedel-Crafts acylation is not viable for this target.

-

Substrate Deactivation: Reacting 6-chloronicotinoyl chloride with nitrobenzene fails because the nitro group strongly deactivates the benzene ring, preventing electrophilic attack.

-

Regioselectivity Issues: Attempting to synthesize the backbone via benzene (to form 2-chloro-5-benzoylpyridine) followed by nitration yields the meta-nitro isomer (3-nitro), not the desired para-nitro (4-nitro) isomer, due to the meta-directing nature of the carbonyl group.

-

-

The Solution: Pd-Catalyzed Acylation (Suzuki-Miyaura Protocol): The most robust method to synthesize this compound is the Palladium-catalyzed cross-coupling of an acid chloride with an arylboronic acid . This method operates under neutral-to-mildly basic conditions, tolerates the nitro group, and guarantees the para regiochemistry provided by the starting material (4-nitrophenylboronic acid).

Part 2: Reaction Mechanism (Visualized)

The reaction proceeds via a modified Suzuki-Miyaura cycle involving the oxidative addition of the acid chloride to the Pd(0) center, followed by transmetallation with the boronic acid and reductive elimination to release the ketone.

Caption: Catalytic cycle for the Pd-mediated cross-coupling of acid chlorides with arylboronic acids.

Part 3: Detailed Experimental Protocol

Equipment & Reagents

| Component | Specification | Quantity (Scale: 10 mmol) |

| Substrate | 6-Chloronicotinoyl chloride | 1.76 g (10.0 mmol) |

| Coupling Partner | 4-Nitrophenylboronic acid | 1.84 g (11.0 mmol, 1.1 eq) |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 210 mg (0.3 mmol, 3 mol%) |

| Base | Cesium Carbonate (Cs₂CO₃), anhydrous | 9.77 g (30.0 mmol, 3.0 eq) |

| Solvent | Toluene (Anhydrous, degassed) | 50 mL |

| Inert Gas | Argon or Nitrogen (Balloon or line) | N/A |

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Oven-dry a 250 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of Argon.

-

Charge the flask with 4-nitrophenylboronic acid (1.84 g), PdCl₂(PPh₃)₂ (210 mg), and Cs₂CO₃ (9.77 g).

-

Seal the flask with a rubber septum and evacuate/backfill with Argon three times to remove oxygen (Critical for catalyst longevity).

Step 2: Solvent and Substrate Addition

-

Add anhydrous toluene (40 mL) via syringe. Stir to create a suspension.

-

In a separate dry vial, dissolve 6-chloronicotinoyl chloride (1.76 g) in anhydrous toluene (10 mL).

-

Add the acid chloride solution dropwise to the reaction mixture at room temperature.

-

Note: Acid chlorides are moisture-sensitive. Ensure all glassware and solvents are strictly anhydrous to prevent hydrolysis to the carboxylic acid.

-

Step 3: Reaction Execution

-

Heat the mixture to 80°C in an oil bath.

-

Monitor the reaction via TLC (Eluent: 20% Ethyl Acetate in Hexanes) or HPLC.

-

Checkpoint: The starting acid chloride should be consumed within 2–4 hours. The product will appear as a new UV-active spot (lower R_f than the acid chloride, distinct from boronic acid).

-

Step 4: Work-up

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.[1]

Step 5: Purification

-

Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 30% Ethyl Acetate in Hexanes.

-

-

Collect fractions containing the product, concentrate, and dry under high vacuum.

-

Optional: Recrystallize from Ethanol/Hexane if ultra-high purity (>99%) is required.

Part 4: Quality Control & Data Validation

Expected Analytical Data:

| Method | Expected Signal / Characteristic |

| Appearance | Pale yellow to off-white solid. |

| ¹H NMR (400 MHz, CDCl₃) | Pyridine Ring: δ ~8.8 (d, 1H, H-6), 8.1 (dd, 1H, H-4), 7.5 (d, 1H, H-3). Benzene Ring: δ ~8.3 (d, 2H, meta to CO), 7.9 (d, 2H, ortho to CO). Key Feature: Distinct AA'BB' pattern for the 4-nitrophenyl group. |

| ¹³C NMR | Carbonyl peak at ~192 ppm. Nitro-substituted carbon at ~150 ppm. |

| HRMS (ESI) | Calculated for [M+H]⁺ C₁₂H₈ClN₂O₃: 263.02. Found: 263.02 ± 0.05. |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Low Yield | Hydrolysis of acid chloride. | Ensure strictly anhydrous toluene and glassware. Use fresh acid chloride. |

| Homocoupling (Biaryl) | Excess boronic acid or O₂ presence. | Degass solvents thoroughly. Add acid chloride slowly. |

| Incomplete Conversion | Catalyst deactivation. | Increase catalyst load to 5 mol% or switch to Pd(dppf)Cl₂. |

Part 5: Safety & Handling

-

6-Chloronicotinoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water to release HCl gas.

-

Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

-

Nitro Compounds: Although this specific derivative is stable, nitroaromatics can be energetic. Do not overheat dry solids.

References

-

Haddach, M. & McCarthy, J. R. (1999). "A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids." Tetrahedron Letters, 40(16), 3109-3112. Link

-

Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025). "6-Chloronicotinoyl chloride Product Information." Link

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Chloro-5-(4-nitrobenzoyl)pyridine

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Synthesis of a Key Heterocyclic Building Block

2-Chloro-5-(4-nitrobenzoyl)pyridine is a valuable heterocyclic ketone that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the reactive chloro- and nitro- functionalities, combined with the benzoylpyridine core, makes it a versatile scaffold for further chemical modifications. Traditional methods for the synthesis of such compounds often involve harsh reaction conditions, long reaction times, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and a significant reduction in energy consumption.[1][2] This application note provides a detailed protocol for the synthesis of 2-Chloro-5-(4-nitrobenzoyl)pyridine via a microwave-assisted palladium-catalyzed cross-coupling reaction, offering a more efficient and sustainable alternative to conventional methods.

The Rationale for a Microwave-Assisted Cross-Coupling Approach

The direct Friedel-Crafts acylation of 2-chloropyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Therefore, a more robust strategy involves a cross-coupling reaction. Among the various palladium-catalyzed cross-coupling methods, the Stille coupling offers a reliable route for the formation of a carbon-carbon bond between an organotin reagent and an organic halide. This approach is particularly advantageous due to the stability and tolerance of organostannanes to a wide range of functional groups.

Microwave irradiation is particularly effective in accelerating palladium-catalyzed reactions.[3] The rapid and uniform heating provided by microwaves can enhance the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle, leading to significantly shorter reaction times and often improved yields.

Visualizing the Synthetic Workflow

Sources

Technical Support Center: Thermal Stability of 2-Chloro-5-(4-nitrobenzoyl)pyridine

A Guide for Researchers and Process Development Professionals

Welcome to the technical support center for handling 2-Chloro-5-(4-nitrobenzoyl)pyridine. This resource is designed to provide you, our fellow scientists and engineers, with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability challenges encountered during the scale-up of processes involving this energetic compound. As Senior Application Scientists, we combine established safety principles with practical, field-proven insights to help you navigate these complexities safely and effectively.

Introduction: Why is Thermal Stability a Critical Concern?

2-Chloro-5-(4-nitrobenzoyl)pyridine is a key intermediate in various pharmaceutical and agrochemical syntheses. Its molecular structure, containing a nitroaromatic system, inherently possesses a significant amount of energy.[1][2] While stable under controlled laboratory conditions, this compound can undergo a rapid, highly exothermic decomposition when subjected to elevated temperatures, a phenomenon known as a thermal runaway.[3][4]

The risk of a thermal runaway reaction is a primary safety concern during process scale-up.[5][6] As batch sizes increase, the reactor's surface-area-to-volume ratio decreases, significantly reducing its ability to dissipate heat.[5] A minor exothermic event that is negligible at the 1-liter scale can escalate into an uncontrollable, dangerous situation in a 1000-liter vessel. This guide will provide the necessary knowledge to identify, quantify, and mitigate these risks.

FAQs: Understanding the Hazard

Q1: What makes 2-Chloro-5-(4-nitrobenzoyl)pyridine thermally hazardous?

A1: The primary hazard stems from the nitro group (-NO2) attached to the aromatic system. Nitroaromatic compounds are known for their potential to undergo highly exothermic decomposition at elevated temperatures.[1][5] This decomposition can be violent and is often autocatalytic, meaning the decomposition products can accelerate the breakdown of the remaining material, leading to a rapid increase in temperature and pressure.[7]

Q2: At what temperature does decomposition become a concern?

A2: The onset temperature of decomposition (T_onset) is not a fixed value; it can be significantly influenced by factors such as heating rate, sample purity, and the presence of contaminants.[1][8][9] Preliminary screening using Differential Scanning Calorimetry (DSC) is essential to determine an approximate T_onset for your specific material. For many nitroaromatic compounds, exothermic activity can be detected at temperatures as low as 150-200°C, but this can be lowered by impurities.[2]

Q3: What are the most common triggers for a thermal runaway event during scale-up?

A3: The most common triggers are:

-

Loss of Cooling: Failure of a cooling jacket or condenser is a primary cause, allowing the heat generated by the process to accumulate.[10][11]

-

Localized Hotspots: Inefficient mixing in large reactors can create localized regions of high temperature, which can initiate decomposition.[12]

-

Contamination: Impurities, particularly residual bases, acids, or other nitro-containing compounds, can act as catalysts, significantly lowering the decomposition temperature.[1][7]

-

Human Error: Incorrect charging of reagents or deviation from the established process parameters can lead to unexpected exotherms.[11]

Q4: Can small amounts of impurities really have a big impact?

A4: Absolutely. This is a critical and often underestimated aspect of process safety.[1][7] Certain impurities can initiate decomposition at a lower temperature than the pure substance. The heat and reactive species generated can then trigger the decomposition of the bulk material in a cross-catalytic effect.[7] Therefore, thermal stability testing must always be performed on samples with an impurity profile that is representative of the actual manufacturing process.[7]

Troubleshooting Guide: Proactive Thermal Hazard Assessment

A thorough thermal hazard assessment is not just a recommendation; it is a mandatory prerequisite for safe scale-up.[13] This section provides a systematic approach to characterizing the thermal risks associated with your process.

Step 1: Initial Screening with Differential Scanning Calorimetry (DSC)

DSC is a rapid and effective tool for initial screening, providing crucial data on the onset temperature and energy of decomposition.[14][15]

Experimental Protocol: DSC Screening

-

Sample Preparation: Accurately weigh 1-3 mg of a representative sample of 2-Chloro-5-(4-nitrobenzoyl)pyridine into a high-pressure crucible (gold-plated stainless steel is recommended to prevent reaction with the sample).[2]

-

Sealing: Hermetically seal the crucible to prevent evaporation and contain any pressure generated during decomposition.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Heating Program: Heat the sample at a constant rate, typically 2-5 °C/min, from ambient temperature to a temperature well beyond the expected decomposition (e.g., 350 °C). A slower heating rate provides higher resolution for the onset temperature.

-

Data Analysis: Analyze the resulting heat flow curve to determine:

-

Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins.

-

Heat of Decomposition (ΔH_d): The total energy released, calculated from the area under the exothermic peak.

-

Interpreting the Data

The combination of a low T_onset and a high ΔH_d is a significant red flag.

| Parameter | Value Range | Implication |

| T_onset | < 180 °C | High Risk: Close to potential process temperatures. |

| 180 - 250 °C | Medium Risk: Requires careful process control. | |

| > 250 °C | Lower Risk: Significant safety margin from typical process temperatures. | |

| ΔH_d | > 500 J/g | High Risk: Sufficient energy for a violent runaway. |

| 200 - 500 J/g | Medium Risk: Potentially hazardous, requires further analysis. | |

| < 200 J/g | Lower Risk: Less likely to propagate a severe runaway on its own. |

Step 2: Advanced Testing with Adiabatic Calorimetry

If DSC screening indicates a medium to high risk, more advanced testing using an Accelerating Rate Calorimeter (ARC) or similar adiabatic system is strongly recommended.[14][16] These instruments simulate a "worst-case scenario" of a large-scale reactor with total loss of cooling.[14]

Key Data from Adiabatic Calorimetry:

-

Time to Maximum Rate (TMR_ad): The time it takes for the reaction to reach its maximum, and most dangerous, rate of self-heating under adiabatic conditions. A short TMR_ad (e.g., < 8 hours) at a relevant process temperature indicates a very high hazard level.

-

Adiabatic Temperature Rise (ΔT_ad): The total temperature increase of the material due to its own decomposition energy. This helps predict the final temperature and pressure in a runaway scenario.

Workflow for Thermal Hazard Assessment

Troubleshooting Guide: Mitigating Risks During Scale-Up

Once the hazards are understood, you can implement strategies to control them.

Q5: How can I prevent a thermal runaway if my material shows hazardous properties?

A5: Prevention relies on a multi-layered approach combining process design and engineered safety features.

-

Maintain a Sufficient Safety Margin: A crucial safety practice is to ensure a significant temperature difference (e.g., 50-100 °C) between your maximum process operating temperature and the T_onset determined by calorimetry.[5]

-

Control Reagent Addition: For exothermic reactions producing the target compound, use semi-batch processing where one reagent is added slowly and controllably.[4] This limits the amount of unreacted material and thus the potential energy that could be released in a cooling failure. The addition rate must be slower than the rate of heat removal by the cooling system.[10]

-

Ensure Robust Cooling and Agitation: The reactor's cooling system must be designed to handle the maximum heat output of the desired reaction.[10] Powerful and reliable agitation is critical to prevent hotspots and ensure efficient heat transfer to the cooling jacket.[12]

-

Implement Strict Purity Control: Develop and validate analytical methods (e.g., HPLC, GC) to quantify potential catalytic impurities in starting materials and intermediates. Establish strict specifications to reject any batches that could increase thermal risk.

The Impurity-Catalysis Runaway Pathway

FAQs: Emergency Preparedness

Q6: What are the signs of an impending thermal runaway?

A6: Key indicators include:

-

A rise in batch temperature that does not respond to increased cooling.

-

An unexpected increase in reactor pressure.

-

Visible gas or fume evolution from the reactor vents.

-

Unusual sounds from the reactor.

Q7: What is the immediate response to a suspected runaway?

A7: Follow your site's established emergency procedures, which should include:

-

Alert: Immediately notify all personnel in the area and the plant emergency response team.

-

Stop Feeds: Stop all reagent and energy feeds to the reactor.

-

Maximize Cooling: Apply maximum cooling to the reactor jacket and any internal coils.

-

Evacuate: Evacuate all non-essential personnel to a safe location.

-

Quench/Dump (if designed): If the system is equipped with an emergency quenching or bottom-dumping system, activate it as a last resort according to procedure.[4][11]

References

- Prime Process Safety Center.Calorimetric Studies.

- Murray, J. I., et al. (2022). "Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities." Organic Process Research & Development.

- ACS Publications.Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- SETARAM.Chemical Processes: Risk Assessment by Calorimetry.

- Pharmaceutical Networking.CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT.

- WIKA blog. (2023). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.

- AKJournals.Influence of purity on the thermal stability of solid organic compounds.

- Practical approach to prediction and prevention of runaway reactions. (2022).

- Mettler Toledo.Chemical Process Safety | Techniques & Equipment.

- Sigma-HSE.Reaction Calorimetry (RC) Testing.

- Murray, J. I., et al. (2021). "Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.

- ResearchGate. (2025).

- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.

- IRJET. (2022). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.

- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.

- ACS Publications. (2021). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development.

- Noah Chemicals. (2016). Safety Considerations for Scaling Up Production Capabilities.

- Review on loss prevention of chemical reaction thermal runaway Principles and applic

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. blog.wika.com [blog.wika.com]

- 4. irjet.net [irjet.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. noahchemicals.com [noahchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. wjarr.com [wjarr.com]

- 11. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]

- 12. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 14. Chemical Processes: Risk Assessment by Calorimetry - SETARAM [setaramsolutions.com]

- 15. mt.com [mt.com]

- 16. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-(4-nitrobenzoyl)pyridine Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Chloro-5-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this specific substrate. The electron-withdrawing nature of both the pyridine ring and the nitrobenzoyl group presents unique challenges that necessitate a carefully considered approach to catalyst selection and loading. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high yields and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 2-Chloro-5-(4-nitrobenzoyl)pyridine is giving low to no yield. What are the most likely causes?

A1: Low or no yield in this specific Suzuki-Miyaura coupling is a common challenge. The electron-deficient nature of the 2-chloropyridine derivative can make the oxidative addition step of the catalytic cycle sluggish.[1][2] Here is a systematic troubleshooting approach:

-

Inadequate Catalyst Activity: The primary suspect is often an insufficiently active catalyst system. Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient aryl chloride.[3][4]

-

Solution: Switch to a more active catalyst system. This typically involves using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][5][6] The use of pre-formed palladium precatalysts can also improve reproducibility.[5][6]

-

-

Ineffective Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[7] A weak or poorly soluble base can stall the reaction.

-

Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[4]

-

Solution: Employing more sterically hindered ligands can mitigate this issue by preventing strong coordination of the pyridine nitrogen.[4] In some cases, a slight increase in catalyst loading might be necessary to compensate for this inhibition.

-

-

Reagent Quality and Reaction Conditions: Degraded reagents or suboptimal conditions can severely impact the reaction outcome.

-

Solution: Ensure your boronic acid is fresh, as they can undergo protodeboronation.[2] Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen or water.[3][10] If the reaction is sluggish at lower temperatures, a careful increase in temperature (typically in the 80-120 °C range) may be beneficial.[4][10]

-

Q2: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2][10] Here are some strategies to minimize it:

-

Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3][10]

-

Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[10] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this.

-

Lower Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor the homocoupling pathway.[3] Once optimal conditions are found, try to reduce the catalyst loading to the minimum effective level.

-

Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]

Q3: What is a reasonable starting catalyst loading for this type of coupling, and how low can I realistically go?

A3: For an initial screening of a challenging coupling like this, a catalyst loading in the range of 1-2.5 mol% of palladium is a common starting point.[11][12] The goal of optimization is to reduce this as much as possible without sacrificing yield or reaction time.[13][14]

With a highly optimized system (the right combination of ligand, base, and solvent), it is often possible to reduce the catalyst loading significantly, sometimes to as low as 0.001 to 0.1 mol%.[13][15] Achieving such low loadings is highly desirable in pharmaceutical and industrial applications to reduce costs and minimize palladium contamination in the final product.[13][14]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when optimizing catalyst loading for the coupling of 2-Chloro-5-(4-nitrobenzoyl)pyridine.

Issue 1: Reaction Stalls or is Incomplete

| Potential Cause | Explanation | Recommended Action |

| Insufficient Catalyst Activity | The chosen palladium catalyst and ligand system may not be active enough to overcome the high activation barrier for the oxidative addition of the electron-deficient 2-chloropyridine substrate.[1][2] | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium type ligands) or N-heterocyclic carbene (NHC) ligands.[5][6] Consider using advanced precatalysts for better catalyst formation.[6][16] |

| Poor Base/Solvent Combination | The effectiveness of the base is highly dependent on the solvent system.[8][9] Poor solubility or inadequate activation of the boronic acid can halt the reaction. | Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) in various solvents (e.g., Toluene, Dioxane, THF, often with an aqueous co-solvent).[7][9] |

| Catalyst Deactivation | The palladium catalyst can be deactivated by oxygen, water, or coordination with the pyridine nitrogen.[4][10] The catalyst can also precipitate as palladium black if the ligands are not stabilizing enough. | Ensure rigorous degassing of all reagents and solvents.[10] Use sterically hindered ligands to prevent pyridine binding.[4] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to prevent aggregation.[10] |

| Low Reaction Temperature | Some cross-coupling reactions require significant thermal energy to proceed at a reasonable rate. | Cautiously increase the reaction temperature, monitoring for any increase in side product formation.[10] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[4] |

Issue 2: Formation of Significant Side Products

| Side Product | Potential Cause | Recommended Action |

| Dehalogenation of Starting Material | The chloro group is replaced by a hydrogen atom. This can be caused by certain bases or protic solvents acting as hydride sources.[2] | If using an amine base or alcohol solvent, switch to a carbonate or phosphate base and an aprotic solvent system.[10] Minimize reaction time and temperature, as prolonged heating can promote dehalogenation.[2] |

| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. This is primarily caused by the presence of oxygen.[2][10] | Implement a more rigorous degassing procedure.[10] Consider using a Pd(0) catalyst source to avoid oxidative side reactions during the in-situ reduction of a Pd(II) precatalyst.[10] |

| Protodeboronation | The boronic acid is converted to the corresponding arene. This is often due to the inherent instability of the boronic acid, especially in the presence of water and base.[2] | Use fresh, high-purity boronic acid. Consider using more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2] |

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a general method for screening different catalyst systems for the Suzuki-Miyaura coupling of 2-Chloro-5-(4-nitrobenzoyl)pyridine.

Materials:

-

2-Chloro-5-(4-nitrobenzoyl)pyridine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)[2]

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

-

Ligand (e.g., SPhos, XPhos) (2-4 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane/Water mixture)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) under an inert atmosphere (Argon or Nitrogen), add the 2-Chloro-5-(4-nitrobenzoyl)pyridine, arylboronic acid, and base.

-

In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent.

-

Add the catalyst/ligand solution to the reaction vessel.

-

Add the remaining degassed solvent to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography).

Visualizations

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield in the coupling reaction.

Catalytic Cycle and Key Optimization Points

Caption: The Suzuki-Miyaura catalytic cycle and key optimization points.

References

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved February 23, 2026, from [Link]

-

Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Retrieved February 23, 2026, from [Link]

-

Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved February 23, 2026, from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of catalyst [Pd(OAc) 2 ] loading on different solid supports a. Retrieved February 23, 2026, from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved February 23, 2026, from [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF. Retrieved February 23, 2026, from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 23, 2026, from [Link]

-

Wiley Online Library. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. Retrieved February 23, 2026, from [Link]

-

Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling : r/Chempros. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved February 23, 2026, from [Link]

-

PMC. (2015, January 1). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Retrieved February 23, 2026, from [Link]

-

Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved February 23, 2026, from [Link]

-

(n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]

-

Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved February 23, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Org. Synth. 2012, 89, 549-561. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]

-

Faraday Discussions (RSC Publishing). (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved February 23, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-(4-nitrobenzoyl)pyridine Detection

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Chloro-5-(4-nitrobenzoyl)pyridine detection, a key intermediate in various synthetic pathways. Our focus will be on the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by the rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guide will not only present protocols but also delve into the scientific rationale behind the selection of specific techniques and validation parameters, ensuring a comprehensive understanding for the discerning scientist.

The Analytical Challenge: 2-Chloro-5-(4-nitrobenzoyl)pyridine

2-Chloro-5-(4-nitrobenzoyl)pyridine is a substituted pyridine derivative containing both a chloro and a nitrobenzoyl group. These functional groups dictate its physicochemical properties and, consequently, the most suitable analytical approaches for its detection and quantification. The presence of the chromophoric nitrobenzoyl group makes it an excellent candidate for UV-Vis detection in HPLC. Its potential for thermal stability and volatility also opens the door for analysis by Gas Chromatography.

Comparison of Analytical Techniques

The selection of an analytical technique is a critical first step and is contingent on the analyte's properties, the sample matrix, and the intended application of the method.[7][8] For 2-Chloro-5-(4-nitrobenzoyl)pyridine, both HPLC and GC-MS present as viable and powerful options.

| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |

| Typical Detector | Photodiode Array (PDA) or UV-Vis Detector | Mass Spectrometer (MS) |

| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. The nitrobenzoyl group allows for sensitive UV detection. | Suitable for volatile and thermally stable compounds. |

| Sample Derivatization | Not typically required. | May be required to enhance volatility and thermal stability, though often not necessary for compounds of this nature. |

| Selectivity | Good selectivity based on retention time and UV spectrum. | Excellent selectivity and specificity due to mass fragmentation patterns. |

| Sensitivity | Generally in the low µg/mL to ng/mL range. | Can achieve very low detection limits, often in the pg range, especially with selected ion monitoring (SIM). |

| Throughput | Can be high with optimized methods. | Can be high, particularly with modern autosamplers. |

The Cornerstone of Reliable Data: Analytical Method Validation

Analytical method validation is a continuous process that ensures an analytical procedure is fit for its intended purpose.[4] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[1][2][5][6] The core validation parameters are discussed below, with an emphasis on their practical implications.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[2] For an HPLC-UV method, this is typically demonstrated by the separation of the analyte peak from other components and by comparing the UV spectra of the analyte in the sample to that of a reference standard. In GC-MS, specificity is inherently high due to the unique mass fragmentation pattern of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5] This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1.0 is desirable.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][4] It is often assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at three levels:

-

Repeatability: Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

-

Reproducibility: Expresses the precision between laboratories.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocols

Below are detailed, step-by-step methodologies for the analysis of 2-Chloro-5-(4-nitrobenzoyl)pyridine using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method, which is well-suited for the analysis of moderately polar compounds like 2-Chloro-5-(4-nitrobenzoyl)pyridine.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or another suitable buffer component)

-

2-Chloro-5-(4-nitrobenzoyl)pyridine reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 40% acetonitrile, increasing to 70% over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV-Vis spectrum of the analyte, likely in the range of 254-280 nm.

-

Injection Volume: 10 µL

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Chloro-5-(4-nitrobenzoyl)pyridine reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Sample Solution: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Workflow Diagram:

Caption: Experimental workflow for the HPLC-UV analysis of 2-Chloro-5-(4-nitrobenzoyl)pyridine.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of 2-Chloro-5-(4-nitrobenzoyl)pyridine, assuming it has sufficient volatility and thermal stability.

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

-

A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Standards:

-

GC-grade solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate)

-

2-Chloro-5-(4-nitrobenzoyl)pyridine reference standard

Chromatographic and MS Conditions:

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 50-400

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Chloro-5-(4-nitrobenzoyl)pyridine standard and dissolve it in 10 mL of a suitable GC-grade solvent in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards at different concentrations by serial dilution of the stock solution.

-

Sample Solution: Dissolve the sample in a suitable solvent to a final concentration within the linear range of the method.

Workflow Diagram:

Caption: Experimental workflow for the GC-MS analysis of 2-Chloro-5-(4-nitrobenzoyl)pyridine.

Validation Data Summary

The following tables present hypothetical yet realistic validation data for the two proposed methods. The acceptance criteria are based on typical requirements for pharmaceutical analysis.

Table 1: HPLC-UV Method Validation Summary

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the analyte. | Pass |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | Report | 0.3 |

| LOQ (µg/mL) | Report | 1.0 |

| Robustness | No significant impact on results. | Pass |

Table 2: GC-MS Method Validation Summary

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interfering peaks with the same mass spectrum. | Pass |

| Linearity (R²) | ≥ 0.995 | 0.998 |

| Range (ng/mL) | 10 - 1000 | 10 - 1000 |

| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 5.0% | 2.5% |

| - Intermediate Precision | ≤ 5.0% | 3.8% |

| LOD (ng/mL) | Report | 3 |

| LOQ (ng/mL) | Report | 10 |

| Robustness | No significant impact on results. | Pass |

Conclusion

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of 2-Chloro-5-(4-nitrobenzoyl)pyridine. The choice between them will depend on the specific analytical needs. HPLC-UV offers a robust and straightforward method, particularly for routine quality control applications. GC-MS provides superior selectivity and sensitivity, making it ideal for trace analysis or for samples with complex matrices.

Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and scientifically sound data. This guide provides a comprehensive framework for undertaking such a validation, empowering researchers and scientists to confidently develop and implement analytical methods for 2-Chloro-5-(4-nitrobenzoyl)pyridine and other similar molecules.

References

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. database.ich.org [database.ich.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Proper Disposal Procedures for 2-Chloro-5-(4-nitrobenzoyl)pyridine

Emergency Overview & Hazard Identification

2-Chloro-5-(4-nitrobenzoyl)pyridine is a functionalized pyridine derivative containing both a halogen (chlorine) and a nitro-aromatic moiety.[1][2][3] For disposal and safety purposes, it must be treated as a Halogenated Nitro-Aromatic Compound .[2][3][4]

Critical Hazards (Inferred from Functional Groups)

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3][4][5][6] Nitro-aromatics often interfere with oxygen transport (methemoglobinemia).[2][3] |

| Irritant | H315/H319 | Causes skin and serious eye irritation.[2][4][7][8] |

| Environmental | H411 | Toxic to aquatic life with long-lasting effects (common for chlorinated pyridines).[2][3][4] |

| Reactivity | -- | Stable under normal conditions but may decompose violently if heated under confinement.[2] Incompatible with strong reducing agents and strong bases. |

Operational Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for this niche intermediate, you must default to the strictest safety protocols applicable to chlorinated nitro-aromatics .

Pre-Disposal Stabilization & Handling

Before any disposal activity, the material must be stabilized and segregated.[9]

Personal Protective Equipment (PPE)[2][3][11]

-

Respiratory: N95 particulate respirator (minimum) or P100 if handling fine powder.[2] Use a fume hood for all transfers.[2]

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness).[2] Nitro compounds can permeate standard latex rapidly.[2]

-

Ocular: Chemical splash goggles.[2]

Chemical Segregation Rules

-

DO NOT MIX with strong oxidizers (e.g., nitric acid, permanganates) or reducing agents (e.g., hydrides, zinc powder).[1][2]

-

DO NOT MIX with non-halogenated solvents.[2][4] This compound renders the entire waste stream "Halogenated," significantly increasing disposal costs and limiting incineration options.

Disposal Workflow Logic

The following decision tree dictates the operational flow for disposing of 2-Chloro-5-(4-nitrobenzoyl)pyridine.

Figure 1: Operational decision tree for the segregation and packaging of halogenated nitro-aromatic waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure chemicals, filter cakes, contaminated gloves, and paper towels.

-

Primary Containment:

-

Secondary Containment:

-

Labeling:

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction solvents, extraction layers, and HPLC effluents containing the compound.

-

Solvent Compatibility Check:

-

Collection:

-

pH Adjustment:

Protocol C: Empty Containers

Applicability: Original glass bottles or vials.[2]

-

Triple Rinse:

-

Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

-

Disposal of Rinsate: Pour all three rinses into the Liquid Waste (Protocol B) stream.

-

-

Defacing:

-

Glass Disposal:

-

Discard the clean, dry glass container in the "Broken Glass/Sharps" bin, not general trash.

-

Regulatory & Compliance Context (RCRA/EPA)

While 2-Chloro-5-(4-nitrobenzoyl)pyridine is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste), it falls under Characteristic Waste regulations due to its chemical structure.[1][2][3]

| Regulatory Code | Classification | Reason for Classification |

| D001 | Ignitable | If dissolved in flammable solvents (e.g., Acetone, EtOAc).[1][2][3] |

| D003 | Reactive | Nitro compounds can be classified as reactive if they are potentially explosive (though this specific derivative is generally stable, "Reactive" precautions are prudent). |

| Halogenated Stream | -- | The presence of Chlorine requires the waste to be treated in an incinerator equipped with acid gas scrubbers (to remove HCl) and secondary combustion chambers (to destroy dioxin precursors). |

Final Disposition: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2][3] Landfilling is strictly prohibited for halogenated organic compounds.[2]

References

-

PubChem. (2025).[2] 2-Chloro-5-nitropyridine (Structurally Similar Analog) - Safety and Hazards. National Library of Medicine.[2] [Link]

-

U.S. Environmental Protection Agency (EPA). (2024).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

Sources

- 1. 2-Chloro-5-Nitro Pyridine [jubilantingrevia.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ethz.ch [ethz.ch]

- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.